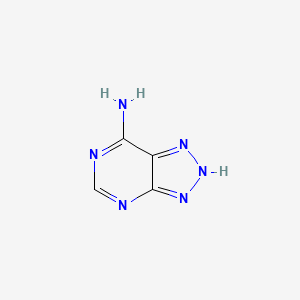

8-Azaadenine

Descripción

xanthine oxidase inhibito

Structure

3D Structure

Propiedades

IUPAC Name |

2H-triazolo[4,5-d]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6/c5-3-2-4(7-1-6-3)9-10-8-2/h1H,(H3,5,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYKDUPGBWLLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NNN=C2C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061537 | |

| Record name | 1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-54-2 | |

| Record name | 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Azaadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azaadenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-1H-triazolo[4,5-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-AZAADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPP3R9U93J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 8-Azaadenine

For researchers, scientists, and professionals in drug development, the synthesis and purification of novel compounds are fundamental yet critical processes. This guide provides a detailed technical overview of a proven protocol for the synthesis and purification of 8-azaadenine, a purine analog of significant interest in medicinal chemistry and biological research. The methodologies outlined below are based on established chemical principles and published laboratory procedures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below, providing essential data for its handling and characterization.

| Property | Value |

| Molecular Formula | C₄H₄N₆ |

| Molecular Weight | 136.12 g/mol [1] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | >300 °C[2] |

| Solubility | Slightly soluble in DMSO, very slightly soluble in hot methanol[3]. Soluble in hot water. |

| Purity (Commercial) | >98.0% (HPLC)[1] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the cyclization of 5-amino-1H-1,2,3-triazole-4-carboxamide with formamide. This method provides a reliable route to the desired triazolopyrimidine core.

Experimental Protocol: Synthesis

A detailed protocol for the synthesis of this compound is as follows:

-

Reaction Setup: In a suitable reaction vessel, a mixture of 5-amino-1H-1,2,3-triazole-4-carboxamide and formamide is prepared. For every 1 gram of the starting triazole, approximately 10 mL of formamide is used.

-

Heating: The reaction mixture is heated to a temperature of 170-180 °C. The use of an oil bath is recommended for stable and uniform heating.

-

Reaction Time: The mixture is maintained at this temperature for a period of 2 to 2.5 hours. During this time, the cyclization reaction proceeds to form this compound.

-

Cooling and Precipitation: After the heating period, the reaction mixture is allowed to cool to room temperature. Upon cooling, the crude this compound will precipitate out of the formamide solution.

-

Isolation of Crude Product: The precipitated solid is collected by vacuum filtration and washed with a small amount of cold water to remove residual formamide.

Note: A reported synthesis following a similar principle yielded 341 mg of this compound. While the starting amount for this specific yield is not detailed in the available literature, a related intermediate step in a similar synthesis reported a yield of 78%. Researchers can expect yields in this range depending on the scale and specific reaction conditions.

Purification of this compound

The crude this compound synthesized via the method described above can be effectively purified by recrystallization to achieve high purity suitable for research and development applications.

Experimental Protocol: Purification

The following protocol details the recrystallization procedure for this compound:

-

Dissolution: The crude this compound is dissolved in a minimum amount of boiling water. If the solution is colored, a small amount of activated carbon (Norite) is added.

-

Hot Filtration: The hot solution is then filtered through a fluted filter paper to remove the activated carbon and any other insoluble impurities. This step should be performed quickly to prevent premature crystallization.

-

Crystallization: The clear filtrate is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.

-

Cooling: To maximize the yield of purified crystals, the flask is then placed in an ice bath for at least 30 minutes to ensure complete crystallization.

-

Isolation of Pure Product: The purified crystals are collected by vacuum filtration.

-

Washing: The collected crystals are washed sequentially with small portions of cold water and then cold ethanol to remove any remaining soluble impurities.

-

Drying: The final product is dried in a vacuum oven to remove all traces of solvent.

Visualizing the Workflow

To better illustrate the synthesis and purification processes, the following diagrams have been generated using the DOT language.

References

Biological activity of 8-Azaadenine and its derivatives

An In-depth Technical Guide to the Biological Activity of 8-Azaadenine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diverse biological activities of this compound and its derivatives. These compounds have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, exhibiting a range of activities including adenosine A1 receptor antagonism, antiviral effects, anticancer properties, and modulation of the immune system through Toll-like receptor 7 (TLR7) agonism. This document details the quantitative biological data, experimental protocols for key assays, and the underlying signaling pathways associated with these activities.

Adenosine A1 Receptor Antagonism

This compound derivatives have been extensively explored as antagonists of the adenosine A1 receptor, a G protein-coupled receptor involved in various physiological processes in the cardiovascular and central nervous systems.[1][2] Blockade of this receptor can enhance neurotransmitter release and cardiac contractility.[1]

Quantitative Data: Adenosine A1 Receptor Binding Affinity

A number of this compound derivatives have demonstrated high affinity for the A1 adenosine receptor, with some exhibiting Ki values in the nanomolar range.

| Compound | Ki (nM) | Reference |

| 2-phenyl-9-(2-hydroxy-3-propyl)-N(6)-cyclopentyl-8-azaadenine | 2.2 ± 0.2 | [3] |

| 2-phenyl-9-(2-hydroxy-3-propyl)-N(6)-cyclohexyl-8-azaadenine | 2.8 ± 0.3 | [3] |

| N(6)-hydroxyalkyl-2-phenyl-9-benzyl-8-azaadenines (selected compounds) | < 40 | |

| 7-Cyclopentyl-1,3-dipropyl-8-azaxanthine | (Potent A1 antagonist) |

Experimental Protocol: Adenosine A1 Receptor Binding Assay

A common method to determine the binding affinity of compounds to the A1 adenosine receptor is a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for the A1 adenosine receptor.

Materials:

-

Cell membranes expressing the A1 adenosine receptor (e.g., from transfected CHO or HEK293 cells).

-

Radioligand: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

-

Test compounds (this compound derivatives).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

Incubate the cell membranes with the radioligand ([³H]-DPCPX) and varying concentrations of the test compound.

-

Incubation is typically carried out at 22-25°C for 60-120 minutes.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled A1 receptor antagonist.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Signaling Pathway: Adenosine A1 Receptor Antagonism

dot

Caption: Adenosine A1 receptor signaling and its antagonism by this compound derivatives.

Antiviral Activity

Acyclic nucleotide analogs of this compound have demonstrated inhibitory effects against a variety of viruses.

Quantitative Data: Antiviral Activity

| Compound | Virus | Activity (µg/mL) | Reference |

| 9-(S)-HPMP-8-azaadenine | HSV-1, HSV-2, CMV | 0.2 - 7 | |

| 9-(S)-HPMP-8-azaadenine | VZV | 0.04 - 0.4 | |

| 8-aza Fluoroneplanocin (3a) | SARS-CoV-2 | EC50 = 12.2 µM | |

| 8-aza Fluoroneplanocin (3a) | Dengue Virus | EC50 = 37.4 µM |

Experimental Protocol: Antiviral Assay (General)

The antiviral activity of compounds is often assessed by their ability to inhibit virus-induced cytopathic effect (CPE) in cell culture.

Objective: To determine the effective concentration (EC50) of a test compound required to inhibit viral replication.

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells for Herpes Simplex Virus).

-

Virus stock of known titer.

-

Cell culture medium and supplements.

-

Test compounds (this compound derivatives).

-

96-well cell culture plates.

-

MTT or other viability stain.

Procedure:

-

Seed the host cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the growth medium from the cells and add the diluted compounds.

-

Infect the cells with a known amount of virus.

-

Incubate the plates for a period sufficient for the virus to cause CPE in untreated control wells (typically 2-5 days).

-

Assess cell viability using a method like the MTT assay, which measures the metabolic activity of living cells.

-

The EC50 is calculated as the compound concentration that protects 50% of the cells from virus-induced death.

Mechanism of Action: Antiviral Activity

The antiviral mechanism of this compound derivatives, particularly the nucleoside analogs, is believed to involve the inhibition of viral nucleic acid synthesis. This can occur through several mechanisms, including the inhibition of viral polymerases or S-adenosylhomocysteine (SAH) hydrolase, which is crucial for viral RNA capping.

dot

Caption: Proposed antiviral mechanisms of this compound nucleoside analogs.

Anticancer Activity

This compound and its derivatives have shown promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.

Quantitative Data: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound derivative (example) | A549 (Lung) | 0.453 ± 5 | |

| This compound derivative (example) | B16F10 (Melanoma) | 0.354 ± 7 | |

| This compound derivative (example) | MCF-7 (Breast) | 0.568 ± 6 | |

| 6-chloro derivatives of 8-aza-3-deazapurine | LoVo (Colon) | Some activity |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Objective: To determine the IC50 value of a test compound, which is the concentration that inhibits 50% of cancer cell growth.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7).

-

Cell culture medium and 96-well plates.

-

Test compounds (this compound derivatives).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

-

The absorbance is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Signaling Pathway: Anticancer Mechanism

The anticancer effects of this compound derivatives can be multifactorial, involving incorporation into nucleic acids, leading to DNA damage and apoptosis, and inhibition of key enzymes involved in cell proliferation. Some adenosine A1 receptor antagonists have been shown to induce apoptosis in cancer cells via p53 and caspase pathways.

dot

Caption: Potential signaling pathways for the anticancer activity of this compound derivatives.

Toll-like Receptor 7 (TLR7) Agonism

8-Oxoadenine derivatives have been identified as potent agonists of TLR7, an endosomal receptor that recognizes single-stranded RNA and plays a key role in the innate immune response.

Quantitative Data: TLR7 Agonist Activity

| Compound | TLR7 EC50 (µM) | Reference |

| 8-Oxoadenine derivatives (general range) | Micromolar | |

| Aminobutyl oxoadenine (2b) | Potent TLR7 agonist | |

| Piperidinyl-ethyl oxoadenine (1b) | Potent TLR7 agonist |

Experimental Protocol: TLR7 Reporter Gene Assay

The activity of TLR7 agonists can be determined using a reporter gene assay in cells expressing TLR7.

Objective: To measure the EC50 of a test compound for TLR7 activation.

Materials:

-

HEK293 cells stably transfected with human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene.

-

Cell culture medium and 96-well plates.

-

Test compounds (8-oxoadenine derivatives).

-

Reagents for detecting the reporter gene product (e.g., a chemiluminescent substrate for SEAP or luciferase).

Procedure:

-

Seed the TLR7-expressing reporter cells in 96-well plates.

-

Treat the cells with serial dilutions of the test compounds.

-

Incubate the plates for 16-24 hours to allow for TLR7 activation and reporter gene expression.

-

Measure the activity of the reporter protein (SEAP or luciferase) in the cell supernatant or cell lysate according to the manufacturer's instructions.

-

The signal from the reporter is proportional to the level of NF-κB activation, which is downstream of TLR7 signaling.

-

Calculate the EC50 value from the dose-response curve.

Signaling Pathway: TLR7 Agonism

dot

Caption: TLR7 signaling pathway activated by 8-oxoadenine derivatives.

Purine Nucleoside Phosphorylase (PNP) Inhibition

Certain 8-aza-immucillins have been designed as potent transition-state analogue inhibitors of purine nucleoside phosphorylase (PNP), an enzyme involved in the purine salvage pathway.

Quantitative Data: PNP Inhibition

| Compound | Target | Ki | Reference |

| 8-Aza-immucillins | PNP | As low as 42 pM | |

| 8-azaInosine | E. coli PNP | ~20 µM | |

| 8-azaInosine | Calf spleen PNP | ~40 µM |

Experimental Protocol: PNP Activity Assay

PNP activity can be measured by monitoring the conversion of a substrate like inosine to hypoxanthine.

Objective: To determine the inhibitory activity of a test compound against PNP.

Materials:

-

Purified PNP enzyme.

-

PNP Assay Buffer.

-

Substrate: Inosine.

-

Developer solution (to convert hypoxanthine to a detectable product).

-

Test compounds (this compound derivatives).

-

Microplate reader.

Procedure:

-

Prepare a reaction mixture containing the PNP enzyme, assay buffer, and varying concentrations of the test compound.

-

Initiate the reaction by adding the inosine substrate.

-

The reaction converts inosine to hypoxanthine.

-

The developer enzyme then converts hypoxanthine to uric acid, which can be measured spectrophotometrically at 293 nm.

-

The rate of uric acid production is proportional to the PNP activity.

-

The inhibitory effect of the test compounds is determined by the reduction in the reaction rate.

-

IC50 and Ki values can be calculated from the dose-response data.

This guide provides a foundational understanding of the multifaceted biological activities of this compound and its derivatives. The presented data and protocols offer a starting point for researchers and drug development professionals to explore the therapeutic potential of this versatile class of compounds further.

References

An In-depth Technical Guide on the Photophysical and Photochemical Properties of 8-Azaadenine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azaadenine, a purine analog where the carbon at the 8th position is replaced by a nitrogen atom, has garnered significant interest in medicinal chemistry and drug development. Its structural similarity to adenine allows it to act as an antimetabolite, potentially interfering with nucleic acid synthesis and cellular metabolism. Beyond its classical biochemical roles, the introduction of the nitrogen atom significantly alters the electronic structure of the purine ring, bestowing unique photophysical and photochemical properties upon the molecule. This technical guide provides a comprehensive overview of these properties, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing photochemical pathways. Understanding the interaction of this compound with light is crucial for its application in areas such as photodynamic therapy (PDT), where light-activated compounds can be used to induce cell death, and for the development of novel photo-responsive therapeutic agents.

Photophysical Properties

The photophysical properties of a molecule describe its behavior upon absorption of light, including absorption and emission characteristics, and the efficiencies of these processes. While comprehensive experimental data for this compound across a wide range of solvents is limited in the published literature, this section compiles the available quantitative information and provides data for its corresponding nucleoside, 8-azaadenosine, as a close analogue.

Absorption and Emission Spectra

This compound absorbs ultraviolet (UV) radiation, leading to the excitation of its π-electrons to higher energy orbitals. Following excitation, the molecule can relax back to the ground state through various pathways, including the emission of light as fluorescence.

Table 1: Photophysical Data for 8-Azaadenosine in Aqueous Solution

| Parameter | Value | Reference |

| Absorption Maximum (λmax) | Not explicitly stated for this compound | - |

| Emission Maximum (λem) | Not explicitly stated for this compound | - |

| Fluorescence Quantum Yield (ΦF) | 0.06 (for 8-azaadenosine) | [1] |

| Molar Extinction Coefficient (ε) | Data not available | - |

| Fluorescence Lifetime (τF) | Data not available | - |

Note: The fluorescence quantum yield is a critical parameter indicating the efficiency of the fluorescence process. A value of 0.06 for 8-azaadenosine suggests that it is a moderately fluorescent compound in aqueous environments[1].

Triplet State Properties

Upon photoexcitation, this compound can undergo intersystem crossing (ISC) from the excited singlet state to a longer-lived triplet state. This property is central to its potential as a photosensitizer.

Table 2: Photochemical Data for this compound in Acetonitrile

| Parameter | Value | Reference |

| Triplet-Triplet Absorption Maximum (λT-T) | 455 nm | [2] |

| Singlet Oxygen Yield | High (qualitative) |

Note: The observation of a triplet-triplet absorption spectrum confirms the population of the triplet state. A high singlet oxygen yield indicates that the triplet state of this compound can efficiently transfer its energy to molecular oxygen, a key process in Type II photodynamic therapy.

Experimental Protocols

The characterization of the photophysical and photochemical properties of this compound relies on standard spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for measuring the UV-Vis absorption spectrum of this compound to determine its absorption maxima (λmax) and molar extinction coefficient (ε).

Workflow for UV-Vis Spectroscopy

Workflow for UV-Vis absorption spectroscopy of this compound.

Materials:

-

This compound

-

Spectrophotometer grade solvents (e.g., water, ethanol, DMSO, acetonitrile)

-

UV-transparent cuvettes (e.g., quartz)

-

Calibrated micropipettes and volumetric flasks

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired solvent. Sonication may be required to aid dissolution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement: Record the absorption spectra for each of the diluted this compound solutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Create a Beer-Lambert plot by graphing the absorbance at λmax against the concentration of each solution.

-

The molar extinction coefficient (ε) can be calculated from the slope of the linear fit of the Beer-Lambert plot (slope = ε × path length).

-

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield (ΦF) of this compound.

Proposed photochemical pathways for this compound after photoexcitation.

Photosensitized Reactions

The long-lived triplet state of this compound can act as a photosensitizer, initiating chemical reactions. A particularly relevant reaction in a biological context is the generation of singlet oxygen (1O2).

Mechanism of Singlet Oxygen Generation (Type II Photosensitization):

-

Excitation: this compound absorbs a photon and is promoted to an excited singlet state (S1).

-

Intersystem Crossing: The excited singlet state undergoes intersystem crossing to the more stable triplet state (T1).

-

Energy Transfer: The triplet state of this compound collides with ground-state molecular oxygen (3O2), which is naturally in a triplet state. Through a spin-allowed process, energy is transferred from the excited photosensitizer to oxygen, resulting in the ground state photosensitizer and excited singlet oxygen (1O2).

-

Oxidative Damage: Singlet oxygen is a highly reactive oxygen species that can oxidize various biomolecules, including lipids, proteins, and nucleic acids, leading to cellular damage and apoptosis or necrosis.

Given its purine structure, this compound has the potential to intercalate into or bind to DNA, positioning it in close proximity to a primary target for oxidative damage. This could be advantageous for targeted photodynamic therapy applications.

Implications for Drug Development

The unique photophysical and photochemical properties of this compound open up several avenues for its application in drug development:

-

Photodynamic Therapy (PDT): Its efficiency in generating singlet oxygen makes it a candidate for a PDT agent. Further research would involve optimizing its delivery to target tissues and potentially modifying its structure to enhance its photophysical properties, such as shifting its absorption to longer, more tissue-penetrating wavelengths.

-

Photo-caged Compounds: this compound could potentially be incorporated into larger molecules as a photo-removable protecting group. Upon irradiation, a photochemical reaction could release a biologically active molecule at a specific site and time.

-

Fluorescent Probes: While its quantum yield is modest, derivatives of this compound could be engineered to have enhanced fluorescence for use as probes in biological imaging and assays.

Conclusion

This compound possesses a rich photochemistry stemming from the efficient population of its triplet excited state. While a complete experimental characterization of its photophysical parameters is still needed, the available data and theoretical studies strongly suggest its potential as a photosensitizer. For drug development professionals, these properties offer exciting opportunities to design and develop novel photo-activated therapeutic and diagnostic agents. Further research should focus on a more detailed quantitative analysis of its photophysics in various environments and on exploring its photosensitizing effects in cellular and preclinical models.

References

8-Azaadenine as a fluorescent molecular probe

An In-depth Technical Guide to 8-Azaadenine as a Fluorescent Molecular Probe

Introduction

This compound (also known as 6-amino-8-azapurine) is a structural analog of adenine, a fundamental component of nucleic acids.[1][2] In this compound, the carbon atom at the eighth position of the purine ring is replaced by a nitrogen atom.[1] This substitution significantly alters the electronic properties of the molecule, bestowing it with intrinsic fluorescence, a characteristic largely absent in natural purines.[3][4] This fluorescence makes this compound and its derivatives, such as 8-azaadenosine, valuable molecular probes for investigating a variety of biological systems and processes.

These probes are isosteric with their natural counterparts, allowing them to substitute for adenine and adenosine in many biochemical reactions without causing significant steric hindrance. Their fluorescence is often sensitive to the local environment, pH, and binding events, making them powerful tools for mechanistic studies in enzymology, probing nucleic acid structure, and for analytical applications. This guide provides a comprehensive overview of the photophysical properties, applications, and experimental methodologies related to the use of this compound as a fluorescent molecular probe.

Photophysical Properties

The utility of this compound as a fluorescent probe is rooted in its distinct photophysical characteristics. Unlike adenine, this compound and its nucleoside, 8-azaadenosine, exhibit significant fluorescence in aqueous solutions. The free 8-azapurine base itself is generally weakly fluorescent in aqueous media. However, its nucleoside, 8-azaadenosine (8-azaAdo), is a strong emitter in its neutral form. The fluorescence properties can be highly dependent on factors such as pH, solvent polarity, and molecular form (base vs. nucleoside).

For instance, the related 2,6-diamino-8-azapurine exhibits a strong fluorescence with a quantum yield of 40% in a neutral aqueous medium. The fluorescence of 8-azapurines is often pH-dependent, which has been utilized to probe the ionization states of nucleobases in structured RNAs. The photophysics of this compound involves complex de-excitation pathways after photoexcitation, including mechanisms to populate the lowest triplet state, which can be important for understanding potential phototoxicity or for applications in photodynamic therapy.

Table 1: Summary of Photophysical Properties of this compound and Related Compounds

| Compound | Form | Quantum Yield (Φ) | Excitation Max (λ_exc) | Emission Max (λ_em) | Conditions | Reference |

|---|---|---|---|---|---|---|

| 8-Azaadenosine (8-azaAdo) | Neutral Species | 0.06 | Not Specified | Not Specified | Aqueous Medium | |

| 8-Azainosine (8-azaIno) | Anionic Species | 0.02 | Not Specified | Not Specified | Aqueous Medium, pH 7 | |

| 8-Azaguanosine (8-azaGuo) | Anionic Species | 0.55 | Not Specified | Not Specified | Aqueous Medium, pH 7 | |

| 8-Azaguanine (8-azaG) | Neutral (N8-H tautomer) | 0.05 to 0.33 | Dependent on λ_exc | Not Specified | Aqueous Medium |

| 2,6-Diamino-8-azapurine | Neutral (N9-H protomer) | 0.40 | Not Specified | 365 nm | Neutral Aqueous Medium | |

Applications as a Fluorescent Molecular Probe

The unique fluorescent properties of 8-azapurines, combined with their structural similarity to natural purines, have led to their application in several areas of biochemical and medical research.

Enzyme Kinetics and Inhibition Studies

A primary application of 8-azapurines is in the study of purine-metabolizing enzymes. They are particularly useful for investigating the kinetics of purine nucleoside phosphorylase (PNP), an enzyme involved in the purine salvage pathway.

The enzymatic reaction involves the conversion of the weakly fluorescent 8-azapurine base into its corresponding nucleoside, which is significantly more fluorescent. This increase in fluorescence provides a continuous and sensitive method for monitoring the enzyme's synthetic reaction pathway. This fluorimetric method can be used to determine key kinetic parameters for both the 8-azapurine substrate and the co-substrate, α-D-ribose 1-phosphate. Furthermore, 8-azapurine nucleosides can act as inhibitors of PNP, and their binding and inhibitory mechanisms can be studied using fluorescence.

Probing Nucleic Acid Structure and Function

This compound can be incorporated into nucleic acid chains, serving as a fluorescent reporter of local structure and dynamics. Because its ability to form Watson-Crick base pairs with thymine/uracil is comparable to that of natural adenine, it can substitute for adenine with minimal disruption to the overall structure. The fluorescence of an incorporated this compound residue can be sensitive to its environment within the DNA or RNA structure, providing insights into processes like DNA melting, protein-nucleic acid binding, and conformational changes.

Experimental Protocols

This section provides detailed methodologies for common experiments utilizing this compound's fluorescent properties.

General Fluorescence Spectroscopy

This protocol outlines the basic steps for measuring the fluorescence emission spectrum of an 8-azapurine compound.

1. Reagent Preparation:

- Prepare a stock solution of the 8-azapurine compound (e.g., 8-azaadenosine) in a suitable solvent (e.g., DMSO).

- Prepare the desired aqueous buffer (e.g., phosphate buffer) at the target pH. The pH is critical as fluorescence can be pH-dependent.

2. Sample Preparation:

- Dilute the stock solution into the aqueous buffer to the final desired concentration (typically in the low micromolar range to avoid inner filter effects).

- Prepare a "blank" sample containing only the buffer.

3. Spectrofluorometer Setup:

- Turn on the spectrofluorometer and allow the lamp to warm up.

- Set the excitation wavelength (e.g., 280 nm, though the optimal wavelength should be determined from an excitation scan).

- Set the emission scan range (e.g., 300 nm to 500 nm).

- Adjust the excitation and emission slit widths to balance signal intensity and spectral resolution (e.g., 5 nm).

4. Data Acquisition:

- Place the blank sample in the cuvette holder and record a blank spectrum to measure background signal and Raman scatter from the solvent.

- Replace the blank with the 8-azapurine sample and record its emission spectrum.

5. Data Analysis:

- Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence emission spectrum.

- Identify the wavelength of maximum emission (λ_em).

- To determine the quantum yield, a reference standard with a known quantum yield (e.g., quinine sulfate) is measured under identical conditions.

PNP Enzyme Kinetic Assay

This protocol describes a continuous fluorimetric assay to measure the synthetic activity of Purine Nucleoside Phosphorylase (PNP) using this compound as a substrate.

1. Reagents and Buffers:

- Assay Buffer: Prepare a suitable buffer, e.g., 50 mM Phosphate buffer, pH 7.0. The pH optimum for the reaction with 8-azapurines is typically below pH 7.

- Substrates:

- Prepare a stock solution of this compound in a small amount of DMSO or dilute base, then dilute in assay buffer.

- Prepare a stock solution of α-D-ribose 1-phosphate (R1P) in assay buffer.

- Enzyme: Dilute Purine Nucleoside Phosphorylase (PNP) from a source like calf spleen or E. coli to a suitable working concentration in assay buffer.

2. Assay Procedure:

- Set up a reaction mixture in a quartz cuvette containing the assay buffer, this compound, and R1P at desired concentrations.

- Place the cuvette in a temperature-controlled spectrofluorometer.

- Set the excitation and emission wavelengths appropriate for monitoring the formation of 8-azaadenosine (determine these empirically, e.g., λ_exc ~280-290 nm, λ_em ~360-370 nm).

- Monitor the baseline fluorescence for a short period to ensure stability.

- Initiate the reaction by adding a small volume of the diluted PNP enzyme to the cuvette and mix quickly.

- Immediately begin recording the fluorescence intensity over time.

3. Data Analysis:

- Plot the fluorescence intensity as a function of time.

- The initial, linear portion of the curve represents the initial reaction velocity (v₀). Calculate the slope of this linear phase.

- Convert the rate of change in fluorescence (fluorescence units per minute) into a molar rate (moles per minute) using a standard curve generated with known concentrations of the product, 8-azaadenosine.

- To determine kinetic parameters like K_m and V_max, repeat the assay at various concentrations of one substrate while keeping the other substrate at a saturating concentration. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.

Visualizations

The following diagrams illustrate key processes and workflows related to the use of this compound as a fluorescent probe.

Caption: PNP-catalyzed conversion of this compound to fluorescent 8-azaadenosine.

Caption: General experimental workflow for fluorescence spectroscopy measurements.

Caption: Simplified Jablonski diagram of this compound's photophysical pathways.

References

The Structural Impact of 8-Azaadenine on Nucleic Acid Architectures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azaadenine, a purine analog where the carbon at the eighth position is substituted with a nitrogen atom, has garnered significant interest in the fields of biochemistry and drug development due to its potential as an antimetabolite and a structural probe for nucleic acids. This technical guide provides an in-depth analysis of the role of this compound in the structure of DNA and RNA. It consolidates theoretical and experimental findings on its incorporation, base-pairing properties, and overall effect on the stability and conformation of nucleic acid duplexes. This document also presents detailed experimental protocols for the synthesis and biophysical characterization of this compound-modified oligonucleotides, intended to serve as a valuable resource for researchers in the field.

Introduction

The structural and functional integrity of nucleic acids is paramount for all biological processes. The introduction of nucleobase analogs, such as this compound, into DNA and RNA can induce significant perturbations in their structure and, consequently, their biological function. This compound is an isomer of adenine and is known to exhibit antileukemic properties, which are attributed to its ability to interfere with nucleic acid metabolism.[1] Understanding the precise structural consequences of incorporating this compound into nucleic acids is crucial for the rational design of novel therapeutic agents and for its application as a biophysical probe.

This guide will delve into the chemical properties of this compound, its effects on base pairing and stacking interactions, and its influence on the thermodynamic stability of nucleic acid duplexes.

Chemical and Structural Properties of this compound

This compound, chemically known as 7-amino-[2][3][4]triazolo[4,5-d]pyrimidine, is a structural analog of adenine. The replacement of the C8 atom with a more electronegative nitrogen atom alters the electronic distribution within the purine ring system, which in turn influences its base pairing and stacking capabilities.

Theoretical studies have shown that this compound can form a stable Watson-Crick base pair with thymine (or uracil in RNA). The calculated interaction energy for the this compound:Thymine pair is comparable to that of the natural Adenine:Thymine pair.[1] However, the altered electronic properties of the 8-azapurine ring can influence the stacking interactions with neighboring bases in a nucleic acid duplex.

Incorporation of this compound into Nucleic Acids

The incorporation of this compound into DNA and RNA can occur through the action of cellular polymerases, which may recognize 8-azaadenosine triphosphate as a substrate. However, experimental evidence suggests that the incorporation of this compound is generally less efficient compared to its counterpart, 8-azaguanine. The anti-leukemic activity of 8-azaadenosine is thought to stem from its incorporation into nucleic acids, leading to the inhibition of nucleic acid synthesis and function.

Biophysical Properties of this compound-Containing Nucleic Acids

The presence of this compound within a nucleic acid duplex can alter its biophysical properties, including its thermodynamic stability and conformation.

Thermodynamic Stability

The thermodynamic stability of a DNA or RNA duplex is a critical parameter that governs its biological function. The melting temperature (Tm), which is the temperature at which half of the duplex molecules dissociate into single strands, is a common measure of this stability. While specific experimental data for this compound is limited in the reviewed literature, studies on similar modified purines provide valuable insights. For instance, the introduction of a modification at the 8-position of adenine, such as in 8-vinyl-deoxyadenosine, has been shown to have a sequence-dependent effect on duplex stability.

Table 1: Thermodynamic Parameters for Duplex Formation of Oligonucleotides Containing a Modified Adenosine (8-vinyl-deoxyadenosine)

| Oligonucleotide Sequence (5'-3') | Modification | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |

| GCA GA G TGC | None | 52.1 | -58.7 | -165.2 | -9.7 |

| GCA GAv G TGC | 8-vinyl-dA | 50.6 | -55.9 | -158.3 | -9.0 |

| GCT AA A TCG | None | 48.5 | -54.2 | -155.4 | -8.2 |

| GCT AAv A TCG | 8-vinyl-dA | 46.3 | -51.8 | -149.1 | -7.5 |

Data adapted from a study on 8-vinyl-deoxyadenosine, a related 8-substituted adenine analog. The values serve as an illustrative example of the expected magnitude of thermodynamic changes upon modification at the 8-position of adenine. Av represents 8-vinyl-deoxyadenosine.

The data in Table 1 suggests that modifications at the 8-position of adenine can lead to a destabilization of the DNA duplex, as indicated by the decrease in Tm and the less favorable Gibbs free energy of formation (ΔG°). This destabilization is likely due to a combination of altered stacking interactions and potential steric hindrance.

Conformational Effects

The incorporation of this compound can also influence the local and global conformation of a nucleic acid duplex. Circular Dichroism (CD) spectroscopy is a powerful technique to probe the secondary structure of nucleic acids. A typical B-form DNA exhibits a positive band around 275 nm and a negative band around 245 nm. The introduction of a modified base can lead to changes in the CD spectrum, indicating a conformational perturbation. While specific CD spectra for this compound-containing oligonucleotides were not found in the initial literature survey, it is anticipated that the modification could induce subtle changes in helical parameters.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the role of this compound in nucleic acid structure.

Synthesis of this compound-Containing Oligonucleotides

The synthesis of oligonucleotides containing this compound is typically achieved using automated solid-phase phosphoramidite chemistry.

Protocol:

-

Phosphoramidite Preparation: Synthesize the 8-Aza-2'-deoxyadenosine phosphoramidite building block. This involves protecting the exocyclic amino group of 8-Aza-2'-deoxyadenosine (e.g., with a benzoyl group), followed by dimethoxytritylation of the 5'-hydroxyl group and phosphitylation of the 3'-hydroxyl group.

-

Automated DNA Synthesis: Utilize a standard automated DNA synthesizer. The this compound phosphoramidite is dissolved in anhydrous acetonitrile and placed on a designated port of the synthesizer.

-

Coupling Cycle: The synthesis proceeds through a series of steps for each nucleotide addition:

-

Detritylation: Removal of the 5'-DMT group from the growing oligonucleotide chain attached to the solid support using a solution of trichloroacetic acid in dichloromethane.

-

Coupling: Activation of the incoming phosphoramidite (including the this compound phosphoramidite) with an activator (e.g., tetrazole) and its subsequent reaction with the free 5'-hydroxyl group of the growing chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester using an iodine solution.

-

-

Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (from the bases and the phosphate backbone) are removed by treatment with concentrated ammonium hydroxide at elevated temperature.

-

Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Characterization: The identity and purity of the synthesized oligonucleotide are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

UV Thermal Denaturation (Melting Temperature) Analysis

This protocol outlines the determination of the melting temperature (Tm) of a DNA duplex containing this compound.

Protocol:

-

Sample Preparation:

-

Dissolve the purified this compound-containing oligonucleotide and its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

-

Determine the concentration of each strand by measuring the absorbance at 260 nm at a high temperature (e.g., 90 °C) where the strands are fully denatured, using the appropriate extinction coefficients.

-

Prepare duplex samples by mixing equimolar amounts of the two complementary strands.

-

-

Annealing: Heat the duplex sample to 95 °C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.

-

UV Melting Measurement:

-

Use a UV-Vis spectrophotometer equipped with a temperature controller.

-

Place the duplex sample in a quartz cuvette.

-

Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C) at a controlled rate (e.g., 0.5 °C/min).

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

-

The Tm is determined as the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-stranded) plateaus. This can be accurately determined from the peak of the first derivative of the melting curve.

-

Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve or by performing concentration-dependent melting experiments and plotting 1/Tm versus ln(Ct), where Ct is the total strand concentration.

-

Circular Dichroism (CD) Spectroscopy

This protocol describes the use of CD spectroscopy to assess the conformational properties of a DNA duplex containing this compound.

Protocol:

-

Sample Preparation: Prepare the annealed duplex sample in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0) to minimize interference with the CD signal. The final DNA concentration should be in the range of 5-10 µM.

-

CD Measurement:

-

Use a CD spectropolarimeter.

-

Record the CD spectrum of the buffer alone as a baseline.

-

Record the CD spectrum of the DNA sample from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20 °C).

-

-

Data Processing:

-

Subtract the buffer baseline spectrum from the DNA sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) to allow for comparison between different samples.

-

-

Analysis: Compare the CD spectrum of the this compound-containing duplex with that of the corresponding unmodified duplex. Changes in the position, intensity, and shape of the characteristic B-form DNA bands (positive peak around 275 nm, negative peak around 245 nm) can indicate conformational alterations.

Logical and Experimental Workflow

The characterization of this compound's role in nucleic acid structure follows a logical progression from synthesis to detailed biophysical analysis.

Conclusion

This compound stands as a significant purine analog with demonstrable biological activity and the potential for broader applications in nucleic acid research. Its incorporation into DNA and RNA, while potentially less efficient than other analogs, can lead to notable perturbations in nucleic acid stability and conformation. This technical guide has provided a comprehensive overview of the current understanding of this compound's role in nucleic acid structure, supplemented with detailed experimental protocols to facilitate further research. The continued investigation into the biophysical properties of this compound-modified nucleic acids will undoubtedly contribute to the development of novel therapeutic strategies and enhance our fundamental understanding of nucleic acid structure and function.

References

- 1. ias.ac.in [ias.ac.in]

- 2. 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

8-Azaadenine: A Comprehensive Technical Guide for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azaadenine, a purine analog, has garnered significant scientific interest as a potential therapeutic agent due to its multifaceted mechanisms of action, which include potent anticancer and antiviral activities. This technical guide provides an in-depth overview of this compound, focusing on its core mechanisms, experimental validation, and therapeutic potential. Key areas covered include its metabolic activation, incorporation into nucleic acids, and inhibition of critical cellular enzymes such as poly(A) polymerase and S-adenosylhomocysteine (SAH) hydrolase. This document consolidates quantitative data from various studies, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development of this compound-based therapeutics.

Introduction

8-Azapurines, including this compound, are a class of compounds structurally analogous to natural purines, where the carbon atom at the eighth position of the purine ring is replaced by a nitrogen atom. This modification imparts unique physicochemical properties that allow them to interfere with various cellular processes, making them promising candidates for drug development.[1] Experimental studies have highlighted the antileukemic, anticancer, and antiviral properties of this compound and its derivatives.[1][2] The therapeutic potential of these compounds stems from their ability to be metabolized and incorporated into cellular polynucleotides, thereby disrupting their function, and to inhibit key enzymes involved in nucleic acid metabolism and methylation pathways.

Mechanism of Action

The biological activity of this compound is contingent on its intracellular conversion to its corresponding nucleotide analogs. Once metabolized, these analogs can exert their therapeutic effects through several mechanisms.

Metabolic Activation and Incorporation into Polynucleotides

In cellular systems, this compound and its nucleoside forms are metabolized to 8-azaadenosine triphosphate (8-azaATP).[3] This analog can then serve as a substrate for RNA polymerases, leading to the incorporation of this compound monophosphate into RNA transcripts.[4] This incorporation can disrupt RNA structure and function, leading to downstream cytotoxic effects.

dot

Inhibition of Poly(A) Polymerase

8-AzaATP can act as an inhibitor of poly(A) polymerase (PAP), an enzyme responsible for adding the poly(A) tail to the 3' end of messenger RNA (mRNA). The inhibition of PAP can lead to chain termination of polyadenylation, resulting in mRNAs with shortened or absent poly(A) tails. This compromises mRNA stability and translational efficiency, ultimately leading to reduced protein expression and cell death.

dot

Inhibition of S-adenosylhomocysteine (SAH) Hydrolase

Derivatives of this compound have been shown to inhibit S-adenosylhomocysteine (SAH) hydrolase. This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine, a key step in cellular methylation reactions. Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn is a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Disruption of cellular methylation processes can impact a wide range of biological functions, including gene expression and viral replication, contributing to the anticancer and antiviral effects of these compounds.

dot

Therapeutic Applications

Anticancer Activity

The antiproliferative effects of this compound and its derivatives have been demonstrated in various cancer cell lines. The mechanisms underlying its anticancer activity are linked to the disruption of nucleic acid synthesis and function, as well as the induction of apoptosis.

Antiviral Activity

Acyclic nucleotide analogs derived from 8-azapurines have shown activity against a range of viruses, including herpesviruses and HIV. For instance, 9-(S)-HPMP-8-azaadenine and PME-8-azaguanine are active against HSV-1, HSV-2, and CMV. The antiviral mechanism is often attributed to the inhibition of viral polymerases or interference with viral methylation processes through the inhibition of SAH hydrolase.

Quantitative Data

The following tables summarize the quantitative data on the biological activity of this compound and its derivatives from various studies.

Table 1: Antiviral Activity of this compound Derivatives

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |

| 9-(S)-HPMP-8-azaadenine | HSV-1, HSV-2, CMV | - | 0.2-7 µg/mL | - | |

| PME-8-azaguanine | HSV-1, HSV-2, CMV | - | 0.2-7 µg/mL | - | |

| 9-(S)-HPMP-8-azaadenine | VZV | - | 0.04-0.4 µg/mL | - | |

| PME-8-azaguanine | VZV | - | 0.04-0.4 µg/mL | - | |

| PME-8-azaguanine | HIV-1, HIV-2 | MT-4, CEM | ~2 µg/mL | - | |

| (R)-PMP-8-azaguanine | HIV-1, HIV-2 | MT-4, CEM | ~2 µg/mL | - | |

| 8-aza Fluoroneplanocin A (3a) | SARS-CoV-2 | Vero | 12.2 | > 100 | |

| 8-aza Fluoroneplanocin A (3a) | Dengue virus | BHK-D2-Rluc | 37.4 | > 100 |

Table 2: Enzyme Inhibition Data

| Compound | Enzyme | IC50 (µM) | Reference |

| 8-aza Fluoroneplanocin A (3a) | SAH Hydrolase | 1.51 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning this compound.

Cytotoxicity Assay (CCK-8 Method)

This protocol is a general method for assessing the cytotoxicity of this compound derivatives against cancer cell lines.

dot

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound derivative stock solution

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

CCK-8 Assay: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Antiviral Activity Assay (CPE Inhibition Assay)

This protocol outlines a general method for evaluating the antiviral activity of this compound derivatives.

Materials:

-

Host cell line permissive to the virus of interest

-

Virus stock

-

96-well plates

-

This compound derivative stock solution

-

Culture medium

-

Crystal Violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

-

Compound Addition: Add serial dilutions of the this compound derivative to the wells.

-

Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes a clear cytopathic effect (CPE) within a few days. Include uninfected and untreated virus-infected controls.

-

Incubation: Incubate the plate at the optimal temperature for virus replication until CPE is observed in the virus control wells.

-

Staining: Fix the cells and stain with Crystal Violet.

-

Quantification: Elute the stain and measure the absorbance to quantify the cell viability.

-

Data Analysis: Calculate the EC50 (50% effective concentration) for the inhibition of virus-induced CPE.

S-adenosylhomocysteine (SAH) Hydrolase Inhibition Assay

This is a representative protocol for measuring the inhibition of SAH hydrolase.

Materials:

-

Purified SAH hydrolase

-

S-adenosylhomocysteine (SAH)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.2)

-

This compound derivative

-

Detection reagent (e.g., Ellman's reagent for detecting free thiols from homocysteine)

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, SAH hydrolase, and the this compound derivative at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for a defined period at a specific temperature (e.g., 15 minutes at 37°C).

-

Initiate Reaction: Add SAH to initiate the enzymatic reaction.

-

Incubation: Incubate for a specific time to allow for product formation.

-

Detection: Stop the reaction and add the detection reagent to quantify the amount of homocysteine produced.

-

Measurement: Read the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways

The therapeutic effects of this compound are mediated through its impact on fundamental cellular signaling pathways.

dot

References

- 1. woongbee.com [woongbee.com]

- 2. benchchem.com [benchchem.com]

- 3. A sensitive, single-tube assay to measure the enzymatic activities of influenza RNA polymerase and other poly(A) polymerases: application to kinetic and inhibitor analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. moscow.sci-hub.se [moscow.sci-hub.se]

Structure-Activity Relationship of 8-Azaadenine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azaadenine, a purine analog where the carbon at position 8 is replaced by a nitrogen atom, represents a versatile scaffold for the development of potent and selective modulators of various biological targets. This structural modification significantly alters the electronic distribution and hydrogen bonding capabilities of the purine ring, leading to a diverse range of pharmacological activities. Analogs of this compound have demonstrated significant potential as antagonists of adenosine receptors, as well as antiviral and antitumor agents. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the SAR of this compound analogs, focusing on their interactions with key biological targets, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Data Presentation

The following tables summarize the quantitative structure-activity relationship data for this compound analogs across different biological activities.

Table 1: Adenosine A1 Receptor Binding Affinity of this compound Analogs

| Compound | R1 (N6-position) | R2 (N9-position) | R3 (C2-position) | Ki (nM) for A1 Receptor |

| 1 | Cyclopentyl | Benzyl | Phenyl | 5.2 |

| 2 | Cyclohexyl | Benzyl | Phenyl | 3.8 |

| 3 | Methyl | Benzyl | Phenyl | 150 |

| 4 | Ethyl | Benzyl | Phenyl | 85 |

| 5 | Cyclopentyl | 2-Fluorobenzyl | Phenyl | 2.1 |

| 6 | Cyclohexyl | 2-Fluorobenzyl | Phenyl | 1.5 |

| 7 | Cyclopentyl | Benzyl | H | >1000 |

| 8 | Cyclohexyl | Benzyl | H | >1000 |

Data compiled from various sources focusing on A1 adenosine receptor antagonists.

Table 2: Antiviral Activity of this compound Nucleoside Analogs against HSV-1

| Compound | Sugar Moiety | R (N6-position) | IC50 (µM) against HSV-1 |

| 9 | Ribose | H | >100 |

| 10 | 2'-Deoxyribose | H | 25 |

| 11 | Arabinose | H | 50 |

| 12 | 2'-Deoxyribose | NH2 | 10 |

| 13 | Acyclic (HPMPA analog) | H | 5 |

| 14 | Acyclic (PMEA analog) | NH2 | 2 |

HPMPA: (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine; PMEA: 9-(2-phosphonylmethoxyethyl)adenine. Data is representative of studies on nucleoside analogs.

Table 3: Antitumor Activity of this compound Analogs (NCI-60 Cell Line Screen)

| Compound | Substitution Pattern | Mean GI50 (µM) |

| 15 | N6-benzyl, 9-methyl | 5.8 |

| 16 | N6,N6-dimethyl, 9-cyclopentyl | 12.1 |

| 17 | 2-Chloro, N6-cyclopentyl, 9-benzyl | 2.5 |

| 18 | 6-Mercapto, 9-ribosyl | >100 |

| 19 | 2-Fluoro, N6-cyclohexyl, 9-(2-fluorobenzyl) | 1.1 |

GI50 is the concentration required to inhibit the growth of treated cells by 50% compared to untreated controls. Data is illustrative of results from NCI-60 screens.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound analogs.

8-Azaadenine: A Technical Guide to its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azaadenine, a synthetic purine analogue, has been a subject of scientific inquiry for decades due to its potent biological activities. Characterized by the substitution of a nitrogen atom for the carbon at the 8th position of the adenine ring, this modification imparts unique chemical and physical properties that translate into significant cytotoxic and antiviral effects. This technical guide provides an in-depth overview of the discovery, history, and research applications of this compound and its nucleoside derivative, 8-azaadenosine. It is intended to serve as a comprehensive resource, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study.

Discovery and Synthesis

The exploration of purine analogues as potential therapeutic agents led to the synthesis of this compound. Early methods focused on the cyclization of substituted pyrimidines to form the fused triazole ring system. A common synthetic route involves the reaction of a 4,5,6-triaminopyrimidine with nitrous acid to yield the 8-azapurine core. For research purposes, radiolabeled versions, such as C14-labeled this compound, have been synthesized to facilitate metabolic and mechanistic studies.

A representative synthetic scheme for a derivative, 2-fluoro-8-azaadenosine, involves the condensation of 9H-2,6-bis(methylthio)-8-azapurine with 2,3,5-tri-O-acetyl-D-ribofuranosyl chloride. This reaction yields a mixture of N9- and N8-ribosylated isomers, from which the desired N9-isomer can be separated and further modified to introduce the desired substituents.[1]

Mechanism of Action

The biological effects of this compound are primarily attributed to its role as an antimetabolite. Once inside the cell, it is converted to its corresponding nucleotide, 8-azaadenosine triphosphate (8-aza-ATP), which can then interfere with several critical cellular processes.

Incorporation into Nucleic Acids

A primary mechanism of this compound's cytotoxicity is its incorporation into both RNA and DNA.[2] This integration disrupts the normal structure and function of these nucleic acids, leading to errors in replication, transcription, and translation, ultimately triggering cell cycle arrest and apoptosis.

Inhibition of Purine Metabolism

8-Azaadenosine has been shown to be a potent inhibitor of de novo purine synthesis.[3] By mimicking natural purine nucleosides, its metabolites can allosterically inhibit key enzymes in the purine biosynthesis pathway, leading to a depletion of the cellular pool of adenine and guanine nucleotides. This disruption of nucleotide metabolism is particularly detrimental to rapidly proliferating cells, such as cancer cells, which have a high demand for nucleic acid precursors.

Enzyme Inhibition

This compound and its derivatives are known to inhibit various enzymes involved in purine metabolism. A notable target is adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine. Inhibition of ADA can lead to an accumulation of adenosine and its nucleotides, which can have diverse effects on cellular signaling and function. However, it is important to note that studies have shown 8-azaadenosine is not a selective inhibitor of ADAR (adenosine deaminases acting on RNA), and its cytotoxic effects are likely due to off-target mechanisms rather than specific ADAR1 inhibition.[4][5]

Quantitative Data

The cytotoxic and antiviral activities of this compound and its derivatives have been quantified in numerous studies. The following tables summarize some of the key findings.

| Compound | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |

| 8-Azaadenosine | TPC1 (Thyroid Cancer) | Cell Viability | ~1.0 | |

| 8-Azaadenosine | Cal62 (Thyroid Cancer) | Cell Viability | ~1.5 | |

| 8-Azaadenosine | SK-BR-3 (Breast Cancer) | Cell Viability | ~0.1 | |

| 8-Azaadenosine | MCF-7 (Breast Cancer) | Cell Viability | ~0.2 | |

| 8-Azaadenosine | HCC1806 (Breast Cancer) | Cell Viability | ~0.1 | |

| 8-Azaadenosine | MDA-MB-468 (Breast Cancer) | Cell Viability | ~0.1 | |

| 8-Chloroadenosine | MDA-MB-231 (Breast Cancer) | Cell Viability | 0.52 | |

| 8-Chloroadenosine | SK-BR-3 (Breast Cancer) | Cell Viability | 1.4 |

Table 1: Anticancer Activity of this compound Derivatives. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound | Virus | Cell Line | EC50 (µg/mL) | Reference |

| Uracil Nucleoside Derivative 4 | Herpes Simplex Virus-1 (HSV-1) | Vero | 25.23 | |

| Uracil Nucleoside Derivative 6 | Herpes Simplex Virus-1 (HSV-1) | Vero | 15.76 | |

| Uracil Nucleoside Derivative 8 | Herpes Simplex Virus-1 (HSV-1) | Vero | 15.1 | |

| Acyclovir (Reference) | Herpes Simplex Virus-1 (HSV-1) | Vero | 13.96 |

Table 2: Antiviral Activity of Nucleoside Analogues. EC50 values represent the concentration of the compound required to inhibit the viral cytopathic effect by 50%. While not this compound itself, this table provides context for the anti-herpetic activity of related nucleoside analogues.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

This protocol details a colorimetric assay to determine the cytotoxicity of 8-azaadenosine against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

-

8-Azaadenosine stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 8-azaadenosine in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest 8-azaadenosine concentration (vehicle control).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration of 8-azaadenosine relative to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic fate of this compound via the purine salvage pathway.

Caption: A typical experimental workflow for evaluating the cytotoxicity of this compound.

Conclusion

This compound and its derivatives have a long and rich history in scientific research, serving as valuable tools for understanding purine metabolism and as potential therapeutic agents. While early research highlighted their promise as anticancer and antiviral agents, more recent studies have refined our understanding of their mechanism of action, revealing a complex interplay of nucleic acid incorporation, metabolic inhibition, and off-target effects. This guide provides a foundational understanding of this important class of molecules, offering researchers the necessary background and methodologies to further explore their therapeutic potential and biological functions. The provided data and protocols should serve as a valuable starting point for future investigations into the fascinating and complex world of purine analogues.

References

- 1. Synthesis and biological evaluation of 2-fluoro-8-azaadenosine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism and metabolic effects of 8-azainosine and 8-azaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 8-azaadenosine and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Mechanical Insights into the Physicochemical Properties of 8-Azaadenine: A Technical Guide for Drug Discovery and Molecular Sciences

Abstract: 8-Azaadenine, a key purine analog, presents significant interest in medicinal chemistry and materials science due to its unique biological and photophysical properties. As an isomer of adenine where the carbon at position 8 is replaced by a nitrogen atom, its behavior is governed by subtle quantum mechanical effects. This technical guide provides an in-depth exploration of the quantum mechanical studies that have elucidated the structural, electronic, and photophysical characteristics of this compound. We detail the computational protocols used to investigate its tautomeric stability, excited-state dynamics, and vibrational spectra. The insights derived from these studies are crucial for researchers, scientists, and drug development professionals aiming to leverage this compound's properties for applications ranging from novel therapeutics to photosensitizers.

Introduction

This compound is a modified nucleobase that has garnered attention for its potential applications in drug design, particularly as a scaffold for adenosine A1 receptor antagonists.[1] Its structural similarity to adenine allows it to interact with biological systems, while the additional nitrogen atom significantly alters its electronic landscape, leading to distinct physicochemical properties. Quantum mechanical (QM) calculations are indispensable for understanding these properties at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.[2]